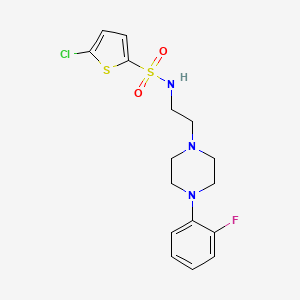
5-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a piperazine ring, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting 2-fluoroaniline with ethylene oxide to form 2-(2-fluorophenyl)ethanol, which is then converted to 2-(2-fluorophenyl)ethylamine. This amine is then reacted with 1-chloro-2-chloroethylamine hydrochloride to form the piperazine ring.
-
Thiophene Sulfonamide Formation: : The thiophene ring is functionalized with a sulfonamide group. This can be done by reacting thiophene-2-sul
Actividad Biológica
5-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse sources.
The synthesis of this compound typically involves the reaction of thiophene derivatives with piperazine and fluorinated phenyl groups. The structural formula can be represented as follows:
This compound features a thiophene ring, a sulfonamide group, and a piperazine moiety, which are known to contribute to its pharmacological properties.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with piperazine moieties exhibit significant activity at serotonin receptors, particularly the 5-HT1A receptor. This receptor is implicated in mood regulation, suggesting potential antidepressant and anxiolytic effects for this compound. In studies involving animal models, the compound demonstrated a reduction in anxiety-like behaviors comparable to established anxiolytics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies show that it exhibits inhibitory effects against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potency against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
In Vivo Studies
In a series of in vivo experiments, the compound was administered to rodents to assess its pharmacokinetics and therapeutic efficacy. The results demonstrated that it significantly reduced inflammatory markers in models of acute inflammation, suggesting anti-inflammatory properties .
| Study | Model | Outcome |
|---|---|---|
| Sivaramakarthikeyan et al. | AA rats | Reduced hind paw swelling by 93.53% |
| Nayak et al. | COX-2 assay | IC50 of 55.65 µg/mL |
Structure-Activity Relationship (SAR)
The structural modifications of the compound have been systematically studied to optimize its biological activity. Variations in the piperazine substituents have shown to enhance selectivity towards specific serotonin receptors while minimizing off-target effects .
Propiedades
IUPAC Name |
5-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFN3O2S2/c17-15-5-6-16(24-15)25(22,23)19-7-8-20-9-11-21(12-10-20)14-4-2-1-3-13(14)18/h1-6,19H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUMYASZGMWBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














